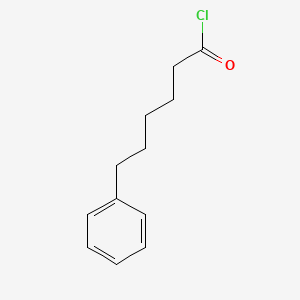

6-Phenylhexanoyl chloride

Description

Historical Context and Foundational Role in Organic Synthesis

The significance of 6-phenylhexanoyl chloride is intrinsically linked to the development and application of one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Discovered by Charles Friedel and James Mason Crafts in 1877, this reaction revolutionized the way chemists could attach acyl groups to aromatic rings. sigmaaldrich.com Acyl chlorides, such as this compound, are classic reagents in these reactions.

The foundational role of this compound in organic synthesis is primarily demonstrated through its use in intramolecular Friedel-Crafts acylations. This process is a highly effective method for creating fused ring systems, a common structural motif in many natural products and synthetic compounds. chemistrysteps.com The preparation of this compound itself is a straightforward process, typically achieved by treating its corresponding carboxylic acid, 6-phenylhexanoic acid, with a chlorinating agent like thionyl chloride (SOCl₂). lookchem.comacs.org A reported yield for this conversion is as high as 94%, highlighting the efficiency and accessibility of this key reactive intermediate. lookchem.com

Significance as a Reactive Intermediate in Complex Molecular Construction

The structure of this compound makes it an ideal reactive intermediate for the synthesis of intricate molecular architectures. The acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, while the terminal phenyl group provides a site for further functionalization or acts as a key structural component of the target molecule.

A prime example of its utility is in intramolecular Friedel-Crafts acylation, where the acyl chloride end of the molecule reacts with the phenyl ring of the same molecule in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.comstudysoup.com This reaction efficiently constructs a six-membered ring fused to the benzene (B151609) ring, yielding a tetralone derivative. masterorganicchemistry.com This strategy is a common and reliable method for synthesizing polycyclic aromatic compounds. The general mechanism for Friedel-Crafts acylation involves the formation of a highly reactive acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction. sigmaaldrich.comsaskoer.ca

Beyond its role in fundamental organic reactions, this compound has demonstrated its importance in the field of medicinal chemistry. For instance, it has been utilized in the synthesis of novel oxazolone (B7731731) carboxamides, which have been identified as a new class of acid ceramidase inhibitors. acs.orgcnr.it In this context, this compound serves as a key building block, reacting with an amine to form an amide bond, a crucial linkage in the final bioactive molecule. acs.org This application underscores the compound's value in constructing molecules with specific biological targets, contributing to the development of potential new therapeutic agents.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21389-46-8 |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Boiling Point | 151-152 °C at 11.3 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOCDJBMOYTZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenylhexanoyl Chloride

Established Preparation Routes from Carboxylic Acid Precursors

The primary and most direct method for the synthesis of 6-Phenylhexanoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-phenylhexanoic acid. This transformation is a fundamental reaction in organic chemistry, converting a less reactive carboxylic acid into a highly reactive acyl chloride, which can then be used in a variety of subsequent reactions.

Thionyl Chloride-Mediated Chlorination of 6-Phenylhexanoic Acid

The conversion of 6-phenylhexanoic acid to this compound is efficiently achieved through the use of thionyl chloride (SOCl₂). This method is widely employed due to its reliability and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.

A representative procedure, analogous to the synthesis of similar acyl chlorides, involves the treatment of 6-phenylhexanoic acid with an excess of thionyl chloride. prepchem.com The reaction is typically carried out in an inert solvent, such as dry benzene (B151609), and heated under reflux to ensure the completion of the reaction. prepchem.com For instance, a similar synthesis of 6-oxo-6-phenylhexanoyl chloride from its corresponding carboxylic acid involves refluxing the starting material with thionyl chloride in dry benzene for a period of three hours. prepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure, often with the aid of a rotary evaporator, to yield the crude this compound. prepchem.com To ensure all traces of thionyl chloride are removed, an additional portion of the dry solvent may be added and subsequently evaporated. prepchem.com The resulting this compound is often used directly in subsequent steps without further purification.

| Reagent/Solvent | Role | Typical Conditions |

| 6-Phenylhexanoic Acid | Starting Material | 1 equivalent |

| Thionyl Chloride | Chlorinating Agent | Excess (e.g., 2-5 equivalents) |

| Dry Benzene | Solvent | Anhydrous |

| Temperature | Reflux | |

| Reaction Time | 3 hours | |

| Work-up | Evaporation of excess reagent and solvent under reduced pressure |

Derivatization and Activated Forms of this compound

The high reactivity of the acyl chloride group in this compound makes it an excellent precursor for the synthesis of various activated forms, which are crucial for biochemical studies and further chemical transformations.

Preparation of 6-Phenylhexanoyl-Coenzyme A (CoA) Derivatives

The synthesis of acyl-CoA thioesters from acyl chlorides is a well-established method for preparing these vital biological intermediates. researchgate.netumich.eduresearchgate.net The general principle involves the reaction of the acyl chloride with the free sulfhydryl group of Coenzyme A. A common procedure involves condensing the acyl chloride with a molar excess of Coenzyme A in a buffered solution to maintain an appropriate pH. umich.edu For example, the synthesis of other acyl-CoAs has been successfully performed in a bicarbonate-buffered tetrahydrofuran (B95107) solution. umich.edu The pH is carefully controlled, often around 8.8, to facilitate the reaction. researchgate.netumich.edu The use of an excess of Coenzyme A helps to maximize the conversion of the valuable acyl chloride. umich.edu Purification of the resulting acyl-CoA can be achieved through methods such as precipitation and chromatography to remove unreacted Coenzyme A and other impurities. researchgate.net

| Component | Role | Key Considerations |

| This compound | Acylating Agent | The limiting reagent in the reaction. |

| Coenzyme A (CoASH) | Thiol Source | Used in molar excess (e.g., 2-3 fold). umich.edu |

| Buffered Solution (e.g., NaHCO₃) | pH Control | Maintains pH around 8.8. umich.edu |

| Organic Co-solvent (e.g., Tetrahydrofuran) | Solubilizing Agent | Helps to dissolve the acyl chloride. |

| Reaction Monitoring | Often performed using techniques like HPLC. |

Synthesis of Acyl-N-Acetylcysteamine (Acyl-NAC) from this compound

The synthesis of N-acetylcysteamine (NAC) thioesters from acyl chlorides proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the sulfur atom of N-acetylcysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group.

The reaction is analogous to the reaction of acyl chlorides with other amines and thiols. chemguide.co.ukchemistrysteps.com Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride that is formed as a byproduct. chemistrysteps.com The reaction between an acyl chloride and an amine (or thiol) is often vigorous. chemguide.co.uklibretexts.org A general approach would involve the slow addition of this compound to a solution of N-acetylcysteamine in a suitable solvent, with a base present to scavenge the generated HCl. The progress of the reaction can be monitored by standard chromatographic techniques, and the final product can be purified by crystallization or chromatography.

| Reagent | Role | General Reaction Conditions |

| This compound | Acylating Agent | Typically 1 equivalent. |

| N-Acetylcysteamine | Nucleophile | 1 to 1.2 equivalents. |

| Base (e.g., Pyridine, Triethylamine) | HCl Scavenger | At least 1 equivalent to neutralize the byproduct. |

| Anhydrous Solvent (e.g., Dichloromethane, Diethyl ether) | Reaction Medium | Should be inert to the reactants. |

| Temperature | Often carried out at low temperatures (e.g., 0 °C) to control the reaction rate. |

Reactivity and Fundamental Chemical Transformations of 6 Phenylhexanoyl Chloride

Electrophilic Aromatic Acylation Reactions

The presence of a phenyl ring and an acyl chloride moiety within the same molecule, separated by a flexible five-carbon chain, makes 6-phenylhexanoyl chloride an ideal substrate for intramolecular electrophilic aromatic acylation, commonly known as the Friedel-Crafts acylation.

Intramolecular Friedel-Crafts Acylation: Cyclization to Cyclic Ketone Architectures

The intramolecular Friedel-Crafts acylation of this compound is a key transformation for the synthesis of benzocyclic ketones. This reaction involves the electrophilic attack of the acylium ion, formed from the acyl chloride in the presence of a Lewis acid, onto the electron-rich phenyl ring. The tethering of the acyl chloride and the phenyl ring by the hexanoyl chain facilitates an intramolecular cyclization process. masterorganicchemistry.comnih.gov Given the length of the alkyl chain, this cyclization leads to the formation of a seven-membered ketone ring fused to the benzene (B151609) ring, yielding a benzosuberone architecture. Intramolecular Friedel-Crafts acylations are well-established methods for forming 5-, 6-, and 7-membered rings. masterorganicchemistry.com

The regioselectivity of the intramolecular acylation of this compound is governed by the directing effect of the alkyl substituent on the benzene ring and the steric constraints of the ring-forming transition state. The hexanoyl chain acts as an ortho-, para-directing group. However, in this intramolecular context, the cyclization occurs exclusively at the ortho position due to the proximity enforced by the connecting alkyl chain.

Yield optimization is highly dependent on the choice of catalyst and reaction conditions. Strong Lewis acids are required to generate the reactive acylium ion electrophile. nih.gov The direct precursor, 6-phenylhexanoic acid, can also be used for this cyclization, typically with strong protic acids like polyphosphoric acid (PPA), which can act as both catalyst and solvent. masterorganicchemistry.comccsenet.orgresearchgate.net When starting from the more reactive this compound, common Lewis acids such as aluminum chloride (AlCl₃) are employed. masterorganicchemistry.comresearchgate.net The choice of catalyst can significantly impact the yield and purity of the resulting benzocyclic ketone.

| Starting Material | Catalyst/Reagent | Typical Solvent | Product |

|---|---|---|---|

| This compound | Aluminum Chloride (AlCl₃) | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Benzosuberone |

| 6-Phenylhexanoic acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | Benzosuberone |

| 6-Phenylhexanoic acid | Methanesulfonic Acid (MSA) | None (MSA as solvent) | Benzosuberone |

The pathway and efficiency of the cyclization are sensitive to the specific reaction conditions employed. The use of polyphosphoric acid (PPA) with the corresponding carboxylic acid is a classical method, though PPA's high viscosity and corrosive nature can present handling challenges. masterorganicchemistry.com Methanesulfonic acid (MSA) has emerged as a more user-friendly alternative to PPA, being a readily handled liquid with comparable acidity. masterorganicchemistry.com

When this compound is the substrate, a stoichiometric amount of a Lewis acid catalyst like AlCl₃ is generally necessary. This is because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid, which deactivates it. organic-chemistry.org The choice of solvent is also critical; non-polar solvents such as carbon disulfide or chlorinated hydrocarbons are common. The reaction temperature must be carefully controlled to prevent side reactions, such as intermolecular polymerization or decomposition.

Nucleophilic Acyl Substitution Pathways

The acyl chloride functional group in this compound is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide range of carboxylic acid derivatives.

Amide Bond Formation: Synthesis of N-Acyl Amides

One of the most common transformations of acyl chlorides is their reaction with primary or secondary amines to form N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is a robust and widely utilized method for creating amide bonds due to the high reactivity of the acyl chloride starting material.

A specific application of this amide bond-forming capability is the synthesis of oxazolone (B7731731) carboxamide derivatives. Research has demonstrated that this compound can be effectively reacted with substituted oxazol-2-one nucleophiles to yield the corresponding N-acylated products. In a documented synthesis, 6-phenylhexanoic acid was first converted to this compound in situ using thionyl chloride (SOCl₂). The resulting acyl chloride was then reacted with 5-phenyl-1,3-oxazol-2-one in the presence of a base, triethylamine (B128534) (Et₃N), and a suitable solvent like tetrahydrofuran (B95107) (THF), to afford 5-phenyl-3-(6-phenylhexanoyl)oxazol-2-one. This transformation highlights the utility of this compound in the targeted acylation of heterocyclic systems to produce complex amide structures.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| This compound (prepared in situ) | 5-Phenyl-1,3-oxazol-2-one | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 5-Phenyl-3-(6-phenylhexanoyl)oxazol-2-one |

Formation of Substituted Dipeptide Scaffolds

The synthesis of peptides is a cornerstone of medicinal chemistry and materials science. The formation of the amide bond is the fundamental step in constructing these complex molecules. This compound can be utilized in the initial step of synthesizing substituted dipeptides by acylating an amino acid, thereby introducing a lipophilic 6-phenylhexanoyl group to the N-terminus. This process is a key transformation in the generation of diverse dipeptide scaffolds.

The general strategy for creating a dipeptide using this compound involves a multi-step process that begins with the protection of the carboxylic acid functionality of the first amino acid, typically as an ester (e.g., a methyl or ethyl ester) libretexts.orgaskthenerd.com. This protection prevents self-polymerization and other unwanted side reactions. The amino acid ester is then reacted with this compound in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the formation of an N-(6-phenylhexanoyl) amino acid ester libretexts.org.

Following the acylation, the ester protecting group is removed, usually by hydrolysis under basic conditions, to reveal the free carboxylic acid of the N-acylated amino acid. This intermediate is then coupled with a second, C-terminally protected amino acid using a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar agent, to form the dipeptide askthenerd.commasterorganicchemistry.com. The final step involves the removal of the protecting group from the C-terminus of the dipeptide.

This synthetic route allows for the systematic and controlled assembly of dipeptides bearing a 6-phenylhexanoyl substituent on the N-terminus. The lipophilic nature of this acyl group can be advantageous in modulating the physicochemical properties of the resulting dipeptide, such as its solubility and membrane permeability, which are critical parameters for biologically active molecules.

Table 1: Key Steps in the Formation of a Substituted Dipeptide Scaffold

| Step | Description | Reactants | Key Transformation |

| 1 | Protection of Amino Acid 1 | Amino Acid, Alcohol, Acid Catalyst | Esterification of the carboxylic acid |

| 2 | N-Acylation | Protected Amino Acid 1, this compound, Base | Formation of an amide bond |

| 3 | Deprotection of N-Acylated Amino Acid | N-(6-phenylhexanoyl) Amino Acid Ester, Base | Hydrolysis of the ester to a carboxylic acid |

| 4 | Peptide Coupling | N-(6-phenylhexanoyl) Amino Acid, Protected Amino Acid 2, Coupling Agent | Formation of the peptide bond |

| 5 | Final Deprotection | Protected Dipeptide | Removal of the C-terminal protecting group |

Esterification and Other Acyl Transfer Reactions

As a typical acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions are fundamental to its utility as a synthetic building block.

Esterification:

Esterification is a prominent reaction of this compound. It reacts with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding esters youtube.comyoutube.com. The base serves to neutralize the hydrogen chloride gas that is evolved during the reaction. This reaction is generally high-yielding and proceeds under mild conditions. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion youtube.com. This transformation is a versatile method for introducing the 6-phenylhexanoyl group into molecules containing hydroxyl functionalities.

Other Acyl Transfer Reactions:

Beyond esterification, this compound can participate in other significant acyl transfer reactions. One such reaction is the Friedel-Crafts acylation , a classic method for forming carbon-carbon bonds with aromatic compounds organic-chemistry.orgwikipedia.orgchemguide.co.uk. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate an aromatic ring, leading to the formation of an aryl ketone masterorganicchemistry.com. This electrophilic aromatic substitution reaction proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring khanacademy.org.

Furthermore, this compound can react with other nucleophiles, such as amines to form amides (as discussed in the context of dipeptide synthesis) and carboxylates to form anhydrides. The reactivity of this compound makes it a valuable reagent for introducing the 6-phenylhexanoyl moiety into a wide array of organic molecules, thereby modifying their structure and properties.

Table 2: Examples of Acyl Transfer Reactions of this compound

| Reaction Type | Nucleophile | Product Type | Catalyst/Conditions |

| Esterification | Alcohol (R-OH) | Ester (R-O-CO-(CH₂)₅-Ph) | Base (e.g., Pyridine) |

| Friedel-Crafts Acylation | Aromatic Compound (Ar-H) | Aryl Ketone (Ar-CO-(CH₂)₅-Ph) | Lewis Acid (e.g., AlCl₃) |

| Amide Formation | Amine (R-NH₂) | Amide (R-NH-CO-(CH₂)₅-Ph) | Base |

| Anhydride Formation | Carboxylate (R-COO⁻) | Anhydride (R-CO-O-CO-(CH₂)₅-Ph) | - |

Applications of 6 Phenylhexanoyl Chloride in Complex Molecule Synthesis

Construction of Advanced Organic Intermediates

The compound is instrumental in building sophisticated molecular frameworks that serve as precursors to high-value specialty chemicals and pharmacologically active agents.

6-Phenylhexanoyl chloride is a documented starting material in the synthesis of the 3R- and 3S-methyl isomers of 15-(p-Iodophenyl)-3-methylpentadecanoic acid (BMIPP), a fatty acid analog used as a myocardial imaging agent. osti.gov The synthesis pathway leverages the reactivity of the acyl chloride in a Friedel-Crafts acylation reaction with thiophene. This initial step is followed by a series of reactions including Wolff-Kishner reduction, a second acylation, another reduction, and Raney-Nickel mediated ring opening to construct the main carbon chain. osti.gov The terminal phenyl group is later converted to the required p-iodophenyl group via thallation and subsequent reaction with potassium iodide. osti.gov

This multi-step synthesis highlights the utility of this compound in building the foundational carbon skeleton of a complex diagnostic agent. The process ultimately leads to the racemic mixture of BMIPP, which must then be resolved to isolate the specific stereoisomers. osti.gov

The utility of this compound extends to the synthesis of various other specialty chemicals. Research has shown its application in preparing long-chain fatty acid analogs for myocardial imaging studies, such as 16-(4-Iodophenyl)hexadecanoic acid. grafiati.com In one method, the synthesis of this imaging agent was achieved in six steps starting from this compound. grafiati.com

Another application involves an intramolecular Friedel-Crafts reaction. When a dilute solution of this compound is treated with aluminum chloride, it undergoes cyclization to yield a bicyclic ketone (C₁₂H₁₄O). chegg.comstudysoup.com This transformation provides a route to fused ring systems that are valuable intermediates in organic synthesis.

Furthermore, this compound has been used in the synthesis of pharmacologically relevant molecules. For instance, it has been employed as an acylating agent in the preparation of acylguanidine-type histamine (B1213489) H2 receptor agonists. uni-regensburg.de The acyl chloride reacts with a suitable amine-containing scaffold to introduce the 6-phenylhexanoyl moiety, which is critical for the molecule's biological activity. uni-regensburg.de

Table 1: Examples of Specialty Chemicals Synthesized Using this compound

| Starting Material | Key Reagent(s) | Product/Intermediate | Application Area | Source(s) |

|---|---|---|---|---|

| This compound, Thiophene | AlCl₃, H₂NNH₂, KOH, etc. | 15-(p-Iodophenyl)-3-methylpentadecanoic acid (BMIPP) | Medical Imaging | osti.gov |

| This compound | Aluminum chloride | Bicyclic ketone (C₁₂H₁₄O) | Organic Intermediate | chegg.comstudysoup.com |

| This compound | Amine-containing guanidine (B92328) precursor | Acylguanidine-type histamine H2 receptor agonist | Pharmaceuticals | uni-regensburg.de |

| This compound | Various | 16-(4-Iodophenyl)hexadecanoic acid | Medical Imaging | grafiati.com |

Enantioselective and Stereocontrolled Synthetic Strategies

While this compound is an achiral molecule, it is a crucial component in synthetic strategies that require a high degree of stereocontrol. Its role is evident in the synthesis of the individual 3R- and 3S-isomers of BMIPP, where the ultimate stereochemistry is critical for evaluating biological activity. osti.gov

After the synthesis of the racemic 3-R,S-BMIPP, a standard resolution method is employed. The racemic acid is reacted with a chiral resolving agent, (S)-(-)-α-methylbenzylamine, to form a mixture of diastereomeric amides. osti.gov These diastereomers possess different physical properties, which allows for their separation using chromatography. osti.gov The more polar amide corresponds to the 3R-BMIPP isomer. osti.gov Once separated, the individual diastereomeric amides are hydrolyzed under high temperature to cleave the chiral auxiliary, yielding the enantiomerically pure 3R- and 3S-isomers of BMIPP. osti.gov This process demonstrates how an achiral precursor like this compound can be integral to a broader synthetic plan that achieves specific stereochemical outcomes.

Table 2: Research Findings on BMIPP Isomer Synthesis

| Isomer | Melting Point (°C) | Specific Rotation ([α]D) | Key Precursor | Resolution Method | Source(s) |

|---|---|---|---|---|---|

| 3R-BMIPP | 51-52 | +0.74° | This compound | Diastereomeric amide formation and separation | osti.gov |

| 3S-BMIPP | 45-46 | -1.67° | This compound | Diastereomeric amide formation and separation | osti.gov |

Enzymatic and Biocatalytic Transformations Involving 6 Phenylhexanoyl Chloride Derivatives

Chemoenzymatic Synthesis of Polyketide Natural Product Analogs

The chemoenzymatic synthesis of polyketide natural product analogs represents a significant area of research, where synthetic chemistry is combined with biological catalysis to generate novel compounds with potential therapeutic applications. A key strategy in this field involves the utilization of unnatural starter units in polyketide synthase (PKS) pathways to create structurally diverse molecules that are not accessible through traditional synthetic routes alone.

Type III polyketide synthases (PKSs) are a family of enzymes that catalyze the iterative condensation of malonyl-CoA extender units with a variety of acyl-CoA starter units to produce a wide range of aromatic polyketides. nih.gov These enzymes are known for their relatively simple homodimeric structure and their ability to function without the need for an acyl carrier protein (ACP). wikipedia.org A notable feature of Type III PKSs is their substrate promiscuity, which allows them to accept a diverse array of starter molecules, making them attractive targets for the biocatalytic synthesis of novel polyketides. nih.govfrontiersin.org

While direct experimental evidence detailing the use of 6-phenylhexanoyl-CoA as a starter unit in Type III PKS pathways is not extensively documented in publicly available research, the known substrate tolerance of these enzymes provides a strong basis for its potential utilization. Type III PKSs have been shown to accept a variety of starter units, including both aliphatic and aromatic acyl-CoAs. mdpi.com For example, chalcone (B49325) synthase (CHS), a well-characterized Type III PKS, can utilize starter molecules such as p-coumaroyl-CoA and cinnamoyl-CoA. frontiersin.org Furthermore, research has demonstrated that some Type III PKSs can accommodate long-chain acyl-CoAs. mdpi.com

The structure of 6-phenylhexanoyl-CoA, which features a phenyl group at the terminus of a six-carbon aliphatic chain, presents an interesting hybrid of aromatic and aliphatic characteristics. This dual nature suggests its potential as a substrate for Type III PKSs that have an active site capable of accommodating such a molecule. The incorporation of 6-phenylhexanoyl-CoA as a starter unit would be expected to lead to the formation of novel polyketide scaffolds containing a phenylhexyl side chain, thereby expanding the chemical diversity of accessible polyketide analogs. The table below summarizes the diversity of starter units known to be accepted by various Type III PKSs, illustrating the potential for incorporating non-natural starters like 6-phenylhexanoyl-CoA.

| Type III PKS Example | Natural Starter Unit(s) | Non-Natural/Alternative Starter Units Accepted |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Cinnamoyl-CoA | Benzal-CoA, Phenylacetyl-CoA |

| 2-Pyrone Synthase (2-PS) | Acetyl-CoA | Butyryl-CoA, Hexanoyl-CoA |

| Stilbene (B7821643) Synthase (STS) | p-Coumaroyl-CoA, Cinnamoyl-CoA | Feruloyl-CoA, Caffeoyl-CoA |

| Acridone Synthase (ACS) | N-Methylanthraniloyl-CoA | Anthraniloyl-CoA |

The substrate promiscuity of Type III PKSs is a key factor that enables the diversification of polyketide products. nih.gov By supplying non-natural starter units, such as 6-phenylhexanoyl-CoA, it is possible to generate a library of novel polyketide analogs. The resulting products would possess unique structural features conferred by the starter unit, which could in turn lead to novel biological activities. This approach, often referred to as "precursor-directed biosynthesis," is a powerful tool in metabolic engineering and drug discovery. nih.gov

The diversification of products arises from the ability of the PKS to perform a series of decarboxylative condensation reactions with malonyl-CoA, followed by cyclization of the resulting polyketide chain. The specific cyclization pattern can vary depending on the starter unit and the specific Type III PKS used, leading to different core scaffolds. For instance, the introduction of a bulky and flexible starter unit like 6-phenylhexanoyl-CoA could influence the folding of the polyketide intermediate within the enzyme's active site, potentially leading to novel cyclization products.

Research into the engineering of Type III PKSs has shown that mutations in the active site can further expand their substrate tolerance and alter their product profiles. pnas.org By modifying key amino acid residues, it is possible to tailor the enzyme's specificity to better accommodate non-natural starter units, thereby enhancing the efficiency of novel polyketide production. This structure-based approach to enzyme engineering holds significant promise for the targeted synthesis of polyketide analogs derived from 6-phenylhexanoyl-CoA and other custom-designed starter units.

Biocatalytic Modification of N-Acylhomoserine Lactone Derivatives

N-acylhomoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria. The modification of these molecules can have significant implications for bacterial communication and virulence. Biocatalytic methods offer a precise way to modify AHL derivatives, including those containing a phenylhexanoyl side chain.

Research has demonstrated that the bacterium Rhodococcus erythropolis W2 possesses enzymatic machinery capable of modifying and degrading a variety of AHLs. microbiologyresearch.orgnih.govresearchgate.net One of the key enzymatic activities identified is an oxidoreductase that can reduce the 3-oxo group of AHLs to a 3-hydroxy group. microbiologyresearch.orgnih.govresearchgate.net

Crucially, this oxidoreductase activity has been shown to be effective on N-(3-oxo-6-phenylhexanoyl)homoserine lactone. microbiologyresearch.orgnih.govresearchgate.net This demonstrates that the enzyme's substrate specificity is not limited to AHLs with simple aliphatic side chains but can also accommodate those with aromatic substituents. The reduction of the ketone functionality at the C3 position of the acyl chain is a significant modification that can alter the biological activity of the AHL molecule.

| Substrate | Modification |

| N-(3-oxooctanoyl)homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

| N-(3-oxodecanoyl)homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

| N-(3-oxododecanoyl)homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

| N-(3-oxotetradecanoyl)homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

| N-(3-oxo-6-phenylhexanoyl)homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

| 3-oxododecanamide | Reduction of 3-oxo group to 3-hydroxy group |

| D- and L-isomers of N-(3-oxododecanoyl)-L-homoserine lactone | Reduction of 3-oxo group to 3-hydroxy group |

Mechanistic Investigations and Reaction Dynamics of 6 Phenylhexanoyl Chloride and Its Transformations

Elucidation of Reaction Mechanisms in Intramolecular Cyclizations

The structure of 6-phenylhexanoyl chloride, featuring a reactive acyl chloride at one end of a six-carbon chain and a phenyl group at the other, makes it a prime candidate for intramolecular reactions. One notable example is the intramolecular Friedel-Crafts acylation.

When a dilute solution of this compound in carbon disulfide is treated with a Lewis acid catalyst such as aluminum chloride (AlCl₃), it undergoes an intramolecular cyclization to form a cyclic ketone. chegg.com The reaction proceeds through the formation of an acylium ion intermediate, generated by the interaction of the acyl chloride with the aluminum chloride catalyst. This highly electrophilic acylium ion is then attacked by the electron-rich phenyl ring at the ortho position, leading to the formation of a new carbon-carbon bond and a six-membered ring fused to the benzene (B151609) ring. The final product of this reaction is α-tetralone, a bicyclic ketone with the chemical formula C₁₂H₁₄O. chegg.com The process, which involves an electrophilic aromatic substitution, is carefully controlled by adding the reactant solution slowly to prevent intermolecular polymerization. chegg.com

Table 1: Intramolecular Friedel-Crafts Acylation of this compound

| Reactant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | α-Tetralone (C₁₂H₁₄O) | 67% chegg.com |

In other synthetic contexts, this compound is used to acylate other molecules, which may then undergo subsequent intramolecular cyclizations. For instance, it can be reacted with 5-phenyl-oxazol-2-one to form 5-Phenyl-3-(6-phenylhexanoyl)oxazol-2-one. nih.govcnr.it This type of synthesis highlights the role of this compound as a building block for more complex heterocyclic structures, where the cyclization step involves other parts of the newly formed molecule rather than the phenyl group of the original acyl chloride. nih.govcnr.itacs.org

Kinetic Analysis of Enzymatic Reactions Utilizing 6-Phenylhexanoyl CoA

To facilitate enzymatic reactions, acyl chlorides are typically converted to their corresponding coenzyme A (CoA) thioesters. 6-Phenylhexanoyl-CoA serves as a substrate in chemoenzymatic synthesis, where enzymes are used to create complex molecules.

The kinetic parameters of enzymatic reactions involving 6-phenylhexanoyl-CoA have been studied. In one such investigation, Pinus sylvestris stilbene (B7821643) synthase (STS) was used to catalyze a reaction with 6-phenylhexanoyl-CoA and malonyl-CoA to produce a novel polyketide. researchgate.netmdpi.com The efficiency of this enzymatic conversion can be described by the Michaelis-Menten kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The kinetic analysis of the reaction catalyzed by stilbene synthase (STS) provided specific values for these parameters, which are detailed in the table below. researchgate.netmdpi.com This type of analysis is crucial for understanding enzyme mechanisms and for optimizing biocatalytic processes for the synthesis of novel compounds. nih.govchemrxiv.org

Table 2: Kinetic Parameters for the Reaction of 6-Phenylhexanoyl-CoA with Stilbene Synthase (STS)

| Substrate | Enzyme | Kₘ (µM) | kcat (min⁻¹) | Product Mass [M+H]⁺ |

|---|---|---|---|---|

| 6-Phenylhexanoyl-CoA | P. sylvestris STS | 43.89 researchgate.netmdpi.com | 0.40 researchgate.netmdpi.com | 259.134 researchgate.netmdpi.com |

Computational Studies on Reaction Pathways and Transition States

While specific computational studies detailing the reaction pathways and transition states for this compound itself are not prominently featured in the surveyed literature, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for such investigations in related systems. rsc.org These methods are used to model reaction mechanisms, predict product selectivity, and understand the energetics of chemical transformations.

For analogous reactions, computational studies typically focus on mapping the potential energy surface of a reaction. This involves calculating the free energy of reactants, intermediates, transition states, and products. For example, in studies of nucleophilic attack, DFT computations can reveal the precise geometry of the transition state, showing the bond-forming and bond-breaking distances. rsc.org

In the context of a reaction like the intramolecular Friedel-Crafts acylation of this compound, a computational study would aim to:

Model the formation of the acylium ion complex with the Lewis acid catalyst.

Calculate the activation energy barrier for the cyclization step (the attack of the phenyl ring on the acylium ion).

Investigate the relative energies of ortho- versus meta- or para-attack to explain the observed regioselectivity.

Analyze the structure of the transition state to understand the key interactions that stabilize it.

Similarly, for enzymatic reactions involving 6-phenylhexanoyl CoA, computational modeling could be used to dock the substrate into the enzyme's active site, identify key amino acid residues involved in binding and catalysis, and model the entire catalytic cycle. These computational insights complement experimental findings from kinetic analyses to provide a complete picture of the reaction dynamics. biorxiv.org

Structural Characterization and Advanced Analytical Techniques Applied to 6 Phenylhexanoyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., LC-HRMS, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are fundamental tools for confirming the identity and purity of 6-phenylhexanoyl chloride and its derivatives. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is instrumental for the separation and identification of this compound and related compounds from complex mixtures, as well as for accurate mass determination. This technique is widely applied for the analysis of fatty acids and their derivatives. The high-resolution mass analyzer provides precise mass-to-charge ratio measurements, allowing for the unambiguous determination of the elemental composition.

For instance, in the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.3 ppm). The methylene (B1212753) protons of the hexanoyl chain would exhibit characteristic multiplets, with the protons adjacent to the phenyl group and the carbonyl group showing distinct chemical shifts due to the influence of the respective functional groups. The ¹³C NMR spectrum would complement this information, with the carbonyl carbon appearing significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 6-Phenylhexanamide Derivatives

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Phenyl-H | 7.11 - 7.25 (m) | 143.8, 129.6, 129.5, 126.8 |

| -CH₂-Ph | 2.60 (t, J = 7.6 Hz) | 36.7 |

| -CH₂-CH₂-Ph | 1.59 - 1.65 (m) | 32.5 |

| -CH₂-CH₂-CO- | 1.29 - 1.35 (m) | 29.8 |

| -CH₂-CO- | 2.13 (t, J = 7.4 Hz) | 37.2 |

| -CO- | - | 175.7 |

Note: Data is based on derivatives of 6-phenylhexanoic acid and serves as a representative example.

Crystallographic Analysis for Solid-State Structure Determination (e.g., N-(6-Phenylhexanoyl)glycyltryptophanamide)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline form.

While the specific crystal structure of N-(6-Phenylhexanoyl)glycyltryptophanamide has not been publicly reported, analysis of related N-acyl tryptophan derivatives provides a strong basis for understanding its likely solid-state structure. In such peptide derivatives, the conformation is governed by a network of intermolecular hydrogen bonds, typically involving the amide groups. The tryptophan side chain, with its bulky indole (B1671886) group, plays a significant role in the crystal packing. The flexible 6-phenylhexanoyl chain is likely to adopt a low-energy, extended conformation to minimize steric hindrance.

Table 2: Expected Torsion Angles for the Peptide Backbone in N-acyl-glycyl-tryptophanamide Derivatives

| Torsion Angle | Description | Typical Value Range (°) |

| φ (phi) | C'-N-Cα-C' | -150 to -60 |

| ψ (psi) | N-Cα-C'-N | +120 to +170 |

| ω (omega) | Cα-C'-N-Cα | ~180 (for trans peptide bond) |

Note: These are typical ranges for extended β-strand conformations often observed in such derivatives.

Computational Approaches for Molecular Geometry and Conformational Analysis (e.g., Density Functional Theory, Conformational Information from CSD)

Computational chemistry provides powerful tools for investigating the molecular geometry and conformational landscape of flexible molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and geometry of molecules. DFT calculations can be employed to determine the lowest energy conformation of this compound by systematically exploring the potential energy surface associated with the rotation of its single bonds. These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles for the most stable conformers. For molecules with flexible chains, such as phenylalkanoic acids, DFT studies help in understanding the energetic preferences for different spatial arrangements of the alkyl chain and the terminal phenyl group.

The conformational flexibility of the hexanoyl chain is a key feature. Computational studies on similar long-chain molecules have shown that the extended, all-trans conformation is generally the most stable in the gas phase, minimizing steric repulsions. However, in solution or in the solid state, other folded conformations may be populated due to solvent effects or crystal packing forces.

Conformational Information from the Cambridge Structural Database (CSD) can also be utilized. The CSD is a vast repository of experimentally determined crystal structures. By searching for substructures similar to this compound, it is possible to analyze the range of observed conformations for the phenylalkanoyl moiety in the solid state. This provides valuable empirical data on preferred molecular geometries and intermolecular interactions.

Table 3: Illustrative Calculated Relative Energies of Phenylalkanoic Acid Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Extended | DFT | 0.0 (most stable) |

| Gauche 1 | DFT | 0.5 - 1.5 |

| Gauche 2 | DFT | 0.7 - 2.0 |

Note: This table provides a conceptual illustration of the relative energies of different conformers for a flexible phenylalkanoic acid, as would be determined by DFT calculations.

Emerging Research Directions and Future Perspectives in 6 Phenylhexanoyl Chloride Chemistry

Exploration of Novel Reaction Manifolds and Catalytic Systems

The reactivity of the acyl chloride group in 6-phenylhexanoyl chloride is a cornerstone of its synthetic utility. Future research is likely to focus on expanding its reaction repertoire beyond traditional methods.

Detailed Research Findings:

Currently, the synthesis of derivatives of this compound primarily relies on classical reactions such as Friedel-Crafts acylation. The development of novel catalytic systems could unlock new reaction pathways. For instance, the use of transition metal catalysts could enable cross-coupling reactions that are not feasible with traditional methods. The exploration of photoredox catalysis could also provide milder and more selective methods for the functionalization of the this compound backbone.

Data on Potential Catalytic Systems for Acyl Chlorides:

| Catalyst Type | Potential Reaction with this compound | Advantages |

| Palladium-based catalysts | Suzuki-Miyaura or Sonogashira cross-coupling | Formation of new carbon-carbon bonds under relatively mild conditions. |

| Nickel-based catalysts | Kumada or Negishi cross-coupling | Cost-effective alternative to palladium with unique reactivity. |

| Photoredox catalysts | Radical-mediated additions and cyclizations | Access to novel molecular scaffolds under visible light irradiation. |

Application in Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound, with its reactive acyl chloride and its phenyl group, makes it a potentially valuable building block in supramolecular chemistry and materials science.

The phenyl group can participate in π-π stacking interactions, while the acyl chloride can be used to covalently link the molecule to other monomers or surfaces. This could enable the construction of well-defined supramolecular assemblies, such as self-assembled monolayers, liquid crystals, or polymers with tailored properties. For example, the reaction of this compound with appropriate diamines or diols could lead to the formation of novel polyamides or polyesters with interesting thermal and mechanical properties.

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. In the context of this compound, computational modeling could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations could be used to model the reactivity of this compound with various nucleophiles, helping to predict reaction outcomes and optimize reaction conditions.

Design Novel Catalysts: Computational screening could accelerate the discovery of new catalysts for transformations involving this compound.

Simulate Material Properties: Molecular dynamics simulations could be used to predict the bulk properties of polymers and other materials derived from this compound, guiding the design of new functional materials.

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more sustainable synthetic routes.

This could involve:

Catalytic Amidation/Esterification: Replacing stoichiometric activating agents with catalytic methods for the formation of amides and esters from this compound would reduce waste and improve atom economy.

Use of Greener Solvents: Exploring the use of bio-based or recyclable solvents in reactions involving this compound would minimize the environmental impact.

Biocatalysis: The use of enzymes to catalyze reactions of this compound could offer high selectivity and mild reaction conditions, representing a significant step towards truly green synthetic processes.

Q & A

Basic: What are the standard synthetic routes for 6-phenylhexanoyl chloride, and what analytical techniques confirm its purity?

Answer:

this compound is typically synthesized via the reaction of 6-phenylhexanoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, in a published protocol, 6-phenylhexanoic acid was treated with SOCl₂ under reflux in anhydrous dichloromethane, yielding the acyl chloride after solvent removal .

Key analytical methods :

- ¹H NMR : Peaks for the phenyl group (δ 7.2–7.4 ppm) and methylene protons adjacent to the carbonyl (δ 2.4–2.6 ppm) confirm structure .

- Mass spectrometry (MS) : A molecular ion peak at m/z 346.11 [M-H]⁻ validates the molecular weight .

- FTIR : A strong C=O stretch near 1800 cm⁻¹ and C-Cl stretch near 700 cm⁻¹ are diagnostic .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Due to its moisture sensitivity, this compound must be stored under inert gas (e.g., argon) in airtight, amber glass containers at 2–8°C. Before use, confirm anhydrous conditions by adding molecular sieves (3Å) to the reaction vessel. Conduct a small-scale test reaction to verify reagent activity, as hydrolysis can form inactive 6-phenylhexanoic acid .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:

Discrepancies in NMR data (e.g., shifted peaks or split signals) often arise from solvent effects, residual water, or impurities.

Methodology :

- Use deuterated solvents (e.g., CDCl₃) and ensure complete drying.

- Compare with literature data for analogous compounds (e.g., benzoyl chloride derivatives) to identify expected splitting patterns .

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Advanced: What strategies optimize acylation reactions using this compound under anhydrous conditions?

Answer:

Optimization involves:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or DMAP to enhance electrophilicity .

- Solvent selection : Non-polar solvents (toluene) favor acylation, while polar aprotic solvents (THF) improve solubility .

- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., hydrolysis), followed by gradual warming to room temperature .

Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and quantify yields using HPLC with UV detection .

Basic: What spectroscopic methods are employed to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assign protons and carbons adjacent to the carbonyl and phenyl groups .

- ESI-MS : Confirm molecular weight and detect potential byproducts (e.g., dimerization) .

- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

Advanced: How does the electronic nature of the phenyl group influence the reactivity of this compound in nucleophilic acyl substitutions?

Answer:

The electron-donating phenyl group stabilizes the carbonyl via resonance, reducing electrophilicity compared to aliphatic acyl chlorides.

Experimental approach :

- Compare reaction rates with nucleophiles (e.g., amines) using kinetic studies (UV-Vis or stopped-flow techniques) .

- Perform DFT calculations to map electron density distribution and predict reactive sites .

Basic: What safety protocols are essential when working with this compound in laboratory settings?

Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

Advanced: What computational methods predict the reactivity and stability of this compound in different solvents?

Answer:

- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., solvation shells in DCM vs. THF) .

- Quantum mechanical calculations (DFT) : Predict hydrolysis pathways and transition states in aqueous environments .

Validate predictions experimentally via kinetic studies and Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.